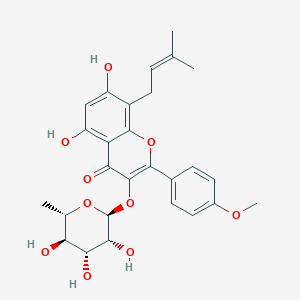

Baohuoside I

概要

準備方法

合成経路と反応条件: バオホウサイドIは、淫羊藿に含まれるもう1つのフラボノイドであるイカリインを加水分解することで合成できます。 加水分解は、通常、β-グルコシダーゼやα-l-ラムノシダーゼなどの酵素を使用して行われます . 反応条件には、50℃の温度、5.2のpH、48時間の反応時間などがあります .

工業的生産方法: バオホウサイドIの工業的生産には、組換え酵素を用いた淫羊藿葉フラボノイドの生体変換が含まれます。 たとえば、酵素AmRhaは、エピメジンCのα-1,2-ラムノシド結合を加水分解してイカリインを生成し、さらに加水分解してバオホウサイドIを生成します .

化学反応の分析

Biotransformation of Icariin to Baohuoside I

This compound is synthesized via β-glucosidase-mediated hydrolysis of icariin . Two novel GH1 β-glucosidases (DCF-bgl-26 and DCF-bgl-27) efficiently catalyze this reaction under optimal conditions:

Reaction Conditions

- Temperature : 45°C (DCF-bgl-26) and 55°C (DCF-bgl-27) .

- pH : 5.5–6.0 for both enzymes .

- Conversion Efficiency : Complete conversion of icariin to this compound within 30 minutes .

Mechanism :

The enzymes cleave the glycosidic bond in icariin, releasing this compound. This pathway is critical for industrial production of this compound .

Metabolic Interaction with Tofacitinib

This compound inhibits tofacitinib metabolism by interacting with CYP3A4, a key cytochrome P450 enzyme .

Pharmacokinetic Data

Mechanism :

this compound binds arginine at position 106 of CYP3A4 via hydrogen bonding, reducing enzyme activity . This interaction delays tofacitinib elimination, increasing its bioavailability .

Phospholipid Complex Formation

This compound forms complexes with phospholipids to enhance solubility and bioavailability .

Physicochemical Properties

Mechanism :

Phospholipids stabilize this compound through hydrophobic interactions, improving its aqueous solubility .

Degradation Pathways

This compound undergoes structural degradation under oxidative stress .

Key Metabolites

- Baohuoside II : Resulting from methylation loss on the R1 group .

- 2″-O-Rhamnosyl Icariside II : Intermediate in icariin-to-baohuoside I conversion .

Toxicity :

High concentrations (>32 µg/mL) of this compound and its metabolites induce mitochondrial dysfunction and oxidative stress .

CXCL1 Modulation in Cancer Microenvironments

This compound suppresses CXCL1 release from apoptotic cancer cells, mitigating chemoresistance .

Mechanism :

- Binding : Inhibits flotillin 2 (FLOT2) interaction with RAB31, blocking intraluminal vesicle formation .

- Pathway : Downregulates PD-L1 signaling in tumor-associated macrophages (TAMs) .

Enzymatic Stability

This compound exhibits stability under physiological conditions but is susceptible to enzymatic hydrolysis .

Half-Life :

科学的研究の応用

バオホウサイドIは、幅広い科学研究に応用されています:

化学: 他のフラボノイド誘導体を合成するための前駆体として使用されます。

生物学: アポトーシスや細胞増殖など、細胞プロセスへの影響について研究されています。

作用機序

バオホウサイドIは、さまざまな分子標的と経路を通じてその効果を発揮します:

6. 類似の化合物との比較

バオホウサイドIは、イカリイン、エピメジンA、エピメジンB、エピメジンCなど、淫羊藿に含まれる他のフラボノイドと構造的に類似しています . バオホウサイドIは、その高い効力と幅広い薬理作用において独特です .

類似の化合物:

イカリイン: 媚薬と骨強化作用で知られています。

エピメジンA、B、C: 構造は似ていますが、糖部分の数と位置が異なります.

類似化合物との比較

Icariin: Known for its aphrodisiac and bone-strengthening properties.

Epimedin A, B, and C: Similar in structure but differ in the number and position of sugar moieties.

Baohuoside I stands out due to its significant effects on osteoporosis and its potential as an anti-cancer agent .

生物活性

Baohuoside I (BHS) is a natural prenylflavonoid primarily derived from Herba Epimedii, known for its diverse biological activities, particularly in cancer treatment and bone health. This article synthesizes current research findings on BHS, emphasizing its mechanisms of action, therapeutic potential, and cytotoxic effects across various cancer types.

Chemical Structure and Properties

This compound is characterized by a complex structure typical of flavonoids, which contributes to its biological activities. The compound has been shown to interact with various cellular pathways, impacting processes such as apoptosis, autophagy, and inflammation.

-

Cancer Chemosensitization :

- Breast Cancer : BHS enhances the sensitivity of triple-negative breast cancer (TNBC) cells to paclitaxel by modulating the release of extracellular vesicles (EVs) that promote chemoresistance. It reduces C-X-C motif chemokine ligand 1 (CXCL1) levels in EVs, thereby inhibiting macrophage polarization and tumor metastasis in vivo .

- Ovarian Cancer : In cisplatin-resistant ovarian cancer cells, BHS suppresses autophagy by downregulating the HIF-1α/ATG5 axis, thereby enhancing cell sensitivity to chemotherapy .

-

Hepatocellular Carcinoma :

- BHS exhibits significant anti-proliferative effects on QGY7703 hepatocellular carcinoma cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. The compound's toxicity was confirmed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for liver cancer .

- Osteoclastogenesis Inhibition :

Cytotoxicity Studies

Research has indicated varying cytotoxic effects of BHS depending on concentration and cell type:

- In an experiment involving HL-7702 and HepG2 cells, BHS demonstrated significant cytotoxicity at high concentrations (32 μg/mL), correlating with increased oxidative stress and apoptosis induction .

- A detailed study showed that BHS could decrease mitochondrial membrane potential (MMP) and increase markers of oxidative stress like malondialdehyde (MDA) at specific concentrations .

Case Study 1: Breast Cancer

A recent study explored the role of BHS in TNBC treatment. The findings indicated that BHS not only sensitized cancer cells to paclitaxel but also inhibited tumor metastasis by altering EV signaling pathways. This suggests a dual role of BHS in enhancing chemotherapy efficacy while simultaneously mitigating adverse metastatic processes .

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer, BHS was found to effectively reduce cell viability in both A2780 and DDP-resistant A2780/DDP cells. The compound's ability to downregulate HIF-1α was critical in overcoming drug resistance, marking it as a promising candidate for combination therapies .

Summary Table of Biological Activities

特性

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-LVKFHIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150457 | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113558-15-9 | |

| Record name | Icariside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Baohuoside I exhibits its anti-tumor activity through various mechanisms depending on the cancer type.

- Inhibiting Autophagy: In ovarian cancer cells, this compound downregulates the Hypoxia-inducible factor 1-alpha (HIF-1α)/Autophagy-related 5 (ATG5) axis, thereby suppressing autophagy and enhancing sensitivity to cisplatin. []

- mTOR Signaling Pathway: In glioma and pancreatic cancer cells, this compound has been shown to inhibit the mTOR/S6K1 signaling pathway, leading to apoptosis. [, ]

- PPARγ/VEGF Signaling Pathway: In multiple myeloma, this compound inhibits angiogenesis by activating Peroxisome proliferator-activated receptor gamma (PPARγ), which then suppresses Vascular endothelial growth factor (VEGF) transcription. []

ANone: While the provided research papers don't delve into the detailed spectroscopic data, this compound is a prenylated flavonol glycoside. It's characterized by a rhamnose moiety attached to the 3-OH position of the prenylated flavonol, Icariside II.

- Formulation Challenges: this compound has poor solubility in both water and organic solvents, limiting its bioavailability. []

- Stability Studies: Studies on processed Herba Epimedii, the source of this compound, suggest that it remains stable under specific processing and storage conditions. []

ANone: The provided research primarily focuses on the therapeutic potential of this compound. There's no mention of catalytic properties or applications associated with this compound.

A: Yes, molecular docking simulations were employed to study the interaction between this compound and CYP3A4, a key enzyme involved in drug metabolism. The simulation revealed that this compound binds closer to the active site of CYP3A4 than Tofacitinib, potentially explaining the observed drug-drug interactions. []

ANone: While specific SAR studies are not detailed in the provided research, it's evident that the presence of the rhamnose moiety at the 3-OH position plays a crucial role in the biological activity of this compound.

- Comparison with Icariin: Icariin, a precursor to this compound, has a different glycosylation pattern and exhibits different pharmacokinetic properties. [, ]

- Enzymatic Conversion: The enzymatic conversion of Icariin to this compound using cellulase highlights the importance of the specific glycosylation pattern for its activity. [, ]

ANone: this compound presents challenges in terms of its formulation due to poor solubility and bioavailability.

- Encapsulation Techniques: Researchers have explored various strategies to enhance its solubility and bioavailability, including:

- Mixed Micelles: Incorporation into mixed micelles composed of phospholipids, Solutol HS 15, and D-α-tocopheryl polyethylene glycol succinate (TPGS). These formulations have shown improved solubility, permeability, and oral bioavailability. [, , , ]

- β-cyclodextrin Complexation: Complexation with β-cyclodextrin significantly increased its solubility in water, thereby enhancing its enzymatic hydrolysis rate. []

- Dry Powder Inhalant: For targeted lung cancer treatment, researchers have developed a dry powder inhalant formulation of this compound. []

ANone: The provided scientific research papers primarily focus on the pharmacological aspects of this compound and don't provide information on SHE (Safety, Health, and Environment) regulations.

ANone: this compound exhibits distinct pharmacokinetic properties compared to its precursor, Icariin.

- Absorption: this compound, being a monoglycoside, demonstrates better absorption in the intestines compared to its diglycoside and triglycoside counterparts. []

- Metabolism: Studies utilizing rat intestinal enzyme and intestinal flora models have shown that this compound undergoes metabolism, although at a slower rate compared to other prenylated flavonoids. The primary metabolic pathway involves hydrolysis. [, ]

- Intestinal Hydrolysis: Lactase phlorizin hydrolase (LPH), an intestinal enzyme, plays a crucial role in the hydrolysis of prenylated flavonoids, including this compound. This hydrolysis process significantly influences their absorption and subsequent pharmacological effects. []

ANone: this compound has demonstrated promising anti-tumor activity both in vitro and in vivo:

- In vitro studies:

- Anti-proliferative Effects: Showed significant inhibition of cell proliferation in various cancer cell lines, including ovarian cancer, glioma, pancreatic cancer, and non-small cell lung cancer. [, , , , , ]

- Apoptosis Induction: Induced apoptosis in glioma and pancreatic cancer cells via modulation of specific signaling pathways. [, ]

- In vivo studies:

- Tumor Growth Inhibition: Significantly inhibited tumor growth in xenograft mouse models of glioma and non-small cell lung cancer. [, , ]

- Anti-angiogenic Effects: Impaired tumor angiogenesis in a multiple myeloma xenograft model. []

- Bone Loss Prevention: Prevented ovariectomy-induced bone loss in mice, suggesting its potential for treating osteoporosis. []

ANone: While this compound exhibits promising therapeutic potential, some studies suggest potential hepatotoxicity associated with Herba Epimedii, its source.

- Cytotoxicity Studies: this compound, especially at higher concentrations, displayed a more pronounced cytotoxic effect on human liver cell lines (HL-7702 and HepG2) compared to other related compounds. []

- Metabolic Activation: Interestingly, research indicates that the metabolites of this compound, formed after incubation with liver microsomes, exhibited altered apoptotic activity compared to the parent compound. This suggests the potential for metabolic activation or detoxification depending on the specific metabolic pathways involved. []

ANone: Due to its poor solubility and bioavailability, researchers have investigated drug delivery systems for this compound:

- Hyaluronic Acid Modification: Modification of mixed micelles with hyaluronic acid enhanced the targeted delivery of this compound to A549 lung cancer cells, resulting in improved cellular uptake and antitumor efficacy. []

- Dry Powder Inhalant: This formulation allows for direct delivery to the lungs, potentially enhancing its efficacy against lung cancer while minimizing systemic side effects. []

ANone: this compound research is deeply rooted in the long history of Herba Epimedii use in traditional Chinese medicine.

- Traditional Uses: Herba Epimedii has been used for centuries to address various ailments, including sexual dysfunction and bone-related issues. []

- Modern Research Focus: Modern research has shifted towards understanding the specific bioactive components of Herba Epimedii, like this compound, and elucidating their mechanisms of action. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。